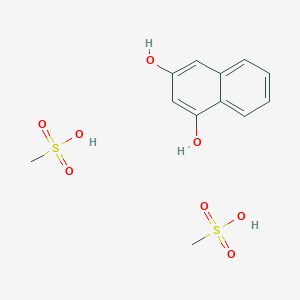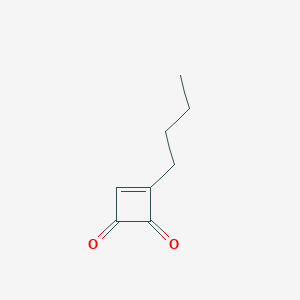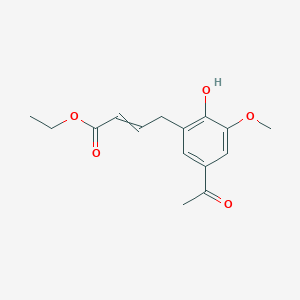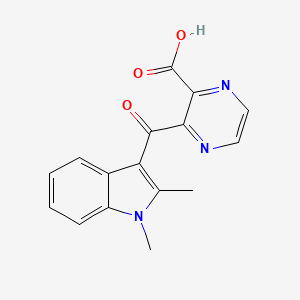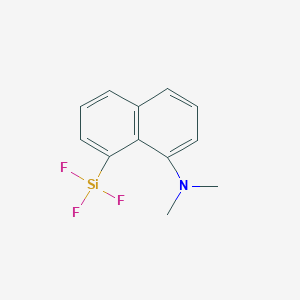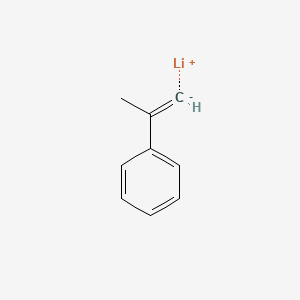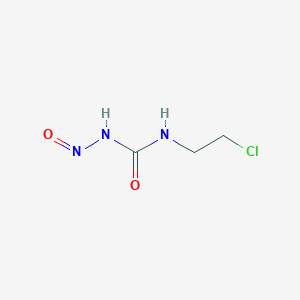
N-(2-Chloroethyl)-N'-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-nitrosourea is a chemical compound known for its significant applications in the field of medicine, particularly in cancer treatment. It belongs to the class of nitrosoureas, which are alkylating agents used in chemotherapy. This compound is recognized for its ability to cross the blood-brain barrier, making it effective in treating brain tumors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Chloroethyl)-3-nitrosourea can be synthesized through the reaction of 2-chloroethylamine hydrochloride with sodium nitrite in an acidic medium. The reaction typically involves the following steps:
- Dissolution of 2-chloroethylamine hydrochloride in water.
- Addition of sodium nitrite to the solution.
- Acidification of the mixture with hydrochloric acid.
- Isolation and purification of the resulting 1-(2-Chloroethyl)-3-nitrosourea.
Industrial Production Methods
Industrial production of 1-(2-Chloroethyl)-3-nitrosourea follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-3-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols can react with the chloroethyl group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethyl derivatives.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-nitrosourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving DNA alkylation and repair mechanisms.
Medicine: Widely used in chemotherapy for treating brain tumors and other cancers due to its ability to cross the blood-brain barrier.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
1-(2-Chloroethyl)-3-nitrosourea exerts its effects through alkylation of DNA and RNA. The compound forms covalent bonds with nucleophilic sites in the DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately resulting in cell death. The primary molecular targets are the guanine bases in the DNA, and the pathways involved include the activation of DNA repair mechanisms and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Another nitrosourea compound with similar alkylating properties.
Lomustine (CCNU): A nitrosourea used in chemotherapy with a similar mechanism of action.
Semustine: A related compound with applications in cancer treatment.
Uniqueness
1-(2-Chloroethyl)-3-nitrosourea is unique due to its specific structure, which allows it to effectively cross the blood-brain barrier. This property makes it particularly valuable in treating brain tumors, a feature that distinguishes it from other alkylating agents that may not penetrate the central nervous system as effectively.
Propriétés
Numéro CAS |
119876-18-5 |
|---|---|
Formule moléculaire |
C3H6ClN3O2 |
Poids moléculaire |
151.55 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-nitrosourea |
InChI |
InChI=1S/C3H6ClN3O2/c4-1-2-5-3(8)6-7-9/h1-2H2,(H2,5,6,8,9) |
Clé InChI |
KFVXPKCLAGCJRX-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)NC(=O)NN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


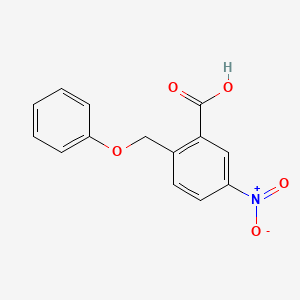
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
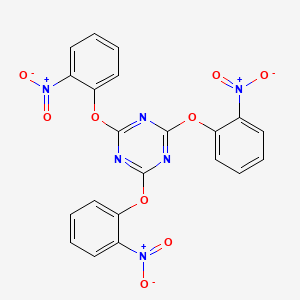
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)
